N-(furan-3-ylmethyl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
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Overview
Description
N-[(FURAN-3-YL)METHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a furan ring, a pyrazolo[1,5-a][1,3,5]triazine core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-3-YL)METHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the furan-3-ylmethylamine, which is then reacted with a suitable acylating agent to introduce the acetamide group. The pyrazolo[1,5-a][1,3,5]triazine core is synthesized separately and then coupled with the furan-3-ylmethylacetamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-3-YL)METHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acetamide group may produce primary amines.
Scientific Research Applications
N-[(FURAN-3-YL)METHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-3-YL)METHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The furan ring and pyrazolo[1,5-a][1,3,5]triazine core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(FURAN-2-YL)METHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE
- N-[(THIOPHEN-3-YL)METHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE
Uniqueness
N-[(FURAN-3-YL)METHYL]-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE is unique due to the specific positioning of the furan ring and the pyrazolo[1,5-a][1,3,5]triazine core. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H15N5O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)-2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15N5O3S/c24-15(19-8-12-6-7-26-10-12)11-27-17-21-16-14(13-4-2-1-3-5-13)9-20-23(16)18(25)22-17/h1-7,9-10H,8,11H2,(H,19,24)(H,21,22,25) |
InChI Key |
OOXQKAHNOAYNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NCC4=COC=C4 |
Origin of Product |
United States |
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